molecular formula C10H11NO4S B6416399 6-Amino-2-naphthalenesulfonic acid monohydrate;  95% CAS No. 5798-97-0

6-Amino-2-naphthalenesulfonic acid monohydrate; 95%

Cat. No. B6416399
CAS RN: 5798-97-0
M. Wt: 241.27 g/mol
InChI Key: JILFPFVYDAPKEA-UHFFFAOYSA-N
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Description

6-Amino-2-naphthalenesulfonic acid monohydrate (6-ANS) is an important organic compound used in numerous scientific applications. It is a white, crystalline solid that is highly soluble in water and other polar solvents. 6-ANS is a versatile reagent that has been widely used in a variety of chemical and biochemical reactions, and has been extensively studied in recent years.

Scientific Research Applications

6-Amino-2-naphthalenesulfonic acid monohydrate; 95% has been used in numerous scientific research applications, such as enzyme assays, drug discovery, and protein and nucleic acid research. It has been used as a substrate for the enzyme alkaline phosphatase and as a reactant in the synthesis of fluorescent dyes. It can also be used as a chelating agent, as a fluorescent label, and as a reagent for the synthesis of nucleic acid analogs.

Mechanism of Action

6-Amino-2-naphthalenesulfonic acid monohydrate; 95% acts as a substrate for various enzymes, and its reaction with enzymes is believed to be a two-step process. In the first step, the enzyme binds to the 6-Amino-2-naphthalenesulfonic acid monohydrate; 95% molecule and undergoes a conformational change, which activates the enzyme. In the second step, the enzyme catalyzes the reaction of 6-Amino-2-naphthalenesulfonic acid monohydrate; 95% with its substrate and forms the desired product.
Biochemical and Physiological Effects
6-Amino-2-naphthalenesulfonic acid monohydrate; 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 6-Amino-2-naphthalenesulfonic acid monohydrate; 95% can induce apoptosis in various cell types, including human cancer cells. It has also been shown to inhibit the growth of bacteria and fungi, and to have anti-inflammatory and antioxidant properties. In addition, 6-Amino-2-naphthalenesulfonic acid monohydrate; 95% has been shown to have neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

6-Amino-2-naphthalenesulfonic acid monohydrate; 95% has several advantages for use in laboratory experiments. It is a stable, water-soluble compound, and it is easy to obtain and store. It is also non-toxic and has low reactivity, making it safe to use in experiments. However, 6-Amino-2-naphthalenesulfonic acid monohydrate; 95% can be difficult to use in certain experiments due to its low reactivity and slow reaction rate.

Future Directions

The use of 6-Amino-2-naphthalenesulfonic acid monohydrate; 95% in scientific research is expected to continue to grow in the future. It could be used to synthesize new compounds, such as fluorescent dyes or nucleic acid analogs, and to develop new drug delivery systems. It could also be used to study the effects of enzymes on cell function, and to develop new drugs and treatments. In addition, 6-Amino-2-naphthalenesulfonic acid monohydrate; 95% could be used in the development of new materials, such as sensors and catalysts. Finally, 6-Amino-2-naphthalenesulfonic acid monohydrate; 95% could be used in the development of new methods for the detection and quantification of biomolecules.

Synthesis Methods

6-Amino-2-naphthalenesulfonic acid monohydrate; 95% is synthesized through a two-step process. The first step is the oxidation of 2-naphthol to 2-naphthoic acid using sodium hypochlorite and sodium hydroxide as oxidizing agents. The second step is the sulfonation of 2-naphthoic acid using sulfuric acid and sodium sulfite. This two-step process yields 6-Amino-2-naphthalenesulfonic acid monohydrate; 95% as a white crystalline solid.

properties

IUPAC Name

6-aminonaphthalene-2-sulfonic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S.H2O/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6H,11H2,(H,12,13,14);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILFPFVYDAPKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-naphthalenesulfonic Acid Monohydrate

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